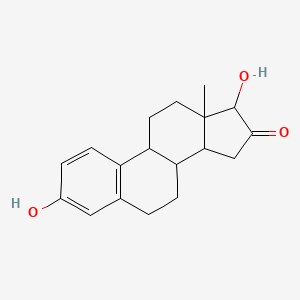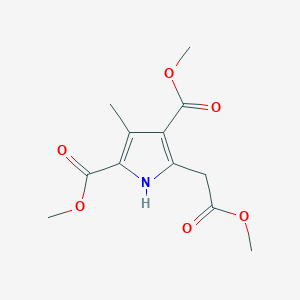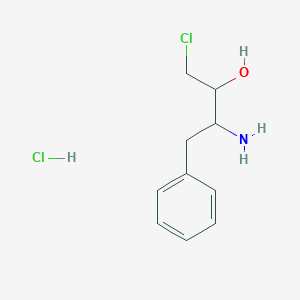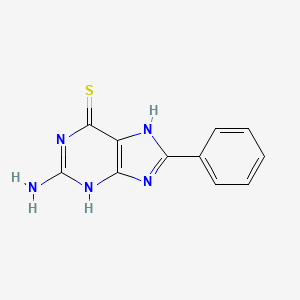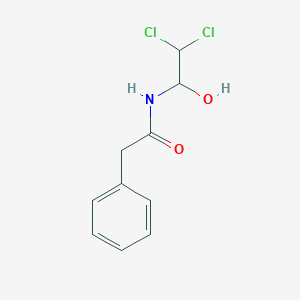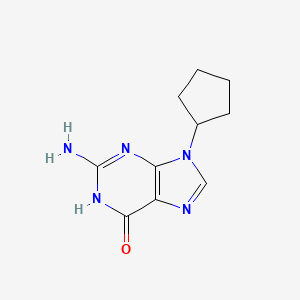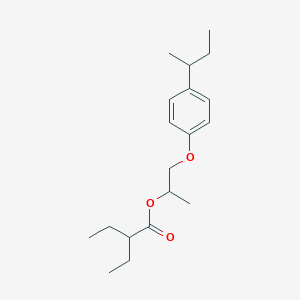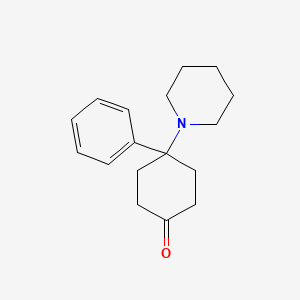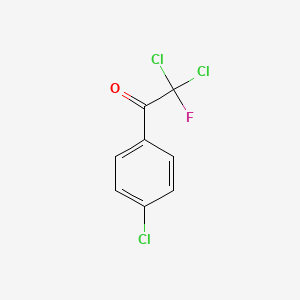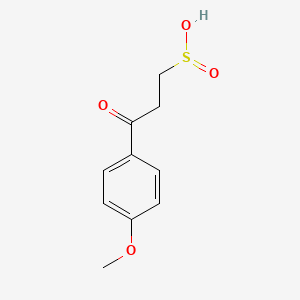
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a propanone sulfinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid typically involves the reaction of 4-methoxybenzaldehyde with a sulfinic acid derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with a sulfinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. Additionally, the methoxyphenyl group can interact with aromatic receptors, influencing biological activity. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the sulfinic acid moiety.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but differs in its aldehyde functional group.
3-(4-Methoxyphenyl)acryloyl derivatives: Similar aromatic structure but different functional groups
Uniqueness
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is unique due to the presence of both the methoxyphenyl and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
65373-85-5 |
|---|---|
Fórmula molecular |
C10H12O4S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C10H12O4S/c1-14-9-4-2-8(3-5-9)10(11)6-7-15(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
Clave InChI |
XFGSFQUTPPESRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CCS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


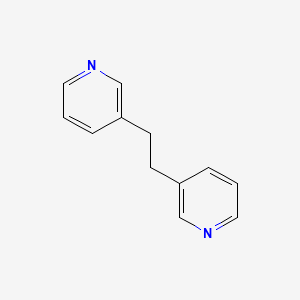

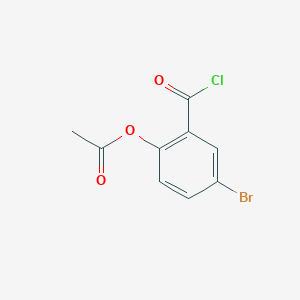
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)
